2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The fluorine and methyl groups are introduced through electrophilic substitution reactions.
Acetic Acid Side Chain Addition: The acetic acid side chain is introduced via a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-fluorobenzenesulfonimide for fluorination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halogens, alkyl, and nitro groups.
Scientific Research Applications
2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence cellular pathways by interacting with key proteins and altering their functions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth regulation.
4-Fluoroindole: A fluorinated indole derivative with potential pharmaceutical applications.
7-Methylindole: A methylated indole derivative used in organic synthesis.
Uniqueness
2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid is unique due to the combination of fluorine and methyl groups on the indole ring, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(4-fluoro-7-methyl-1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO2/c1-6-2-3-9(12)8-4-7(5-10(14)15)13-11(6)8/h2-4,13H,5H2,1H3,(H,14,15) |
InChI Key |
IRMFRIRXTVYVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.